8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride
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Overview
Description
8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride is a chemical compound with the molecular formula C16H13Cl2N3. It is known for its unique structure, which includes a quinoline ring and a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride typically involves the condensation of 2-chlorobenzaldehyde with 8-quinolinylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization, to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride
- 8-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride
Uniqueness
8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C16H13Cl2N3 |
---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]quinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C16H12ClN3.ClH/c17-14-8-2-1-5-13(14)11-19-20-15-9-3-6-12-7-4-10-18-16(12)15;/h1-11,20H;1H/b19-11+; |
InChI Key |
VDFLTALZLURBNH-YLFUTEQJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC3=C2N=CC=C3)Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2N=CC=C3)Cl.Cl |
Origin of Product |
United States |
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